

IMGC936 Dose-Response Curve Generation: Application Notes and Protocols

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Compound of Interest

Compound Name: CI-936

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Abstract

This document provides detailed application notes and protocols for generating a dose-response curve for IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9). IMGC936 is comprised of a humanized anti-ADAM9 monoclonal antibody site-specifically conjugated to the maytansinoid microtubule-disrupting payload DM21, via a stable cleavable linker.[1][2] Understanding the dose-dependent cytotoxic effects of IMGC936 is crucial for preclinical evaluation and clinical development. These protocols are intended to guide researchers in assessing the in vitro potency of IMGC936 in relevant cancer cell lines.

Introduction

IMGC936 is an investigational ADC designed to target and eliminate cancer cells overexpressing ADAM9, a transmembrane protein implicated in tumor progression and metastasis.[1][2] The mechanism of action involves the binding of the antibody component to ADAM9 on the tumor cell surface, followed by internalization of the ADC-ADAM9 complex.[1] Once inside the cell, the maytansinoid payload, DM21, is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Preclinical studies have demonstrated that IMGC936 exhibits potent and targeted cytotoxicity against a range of ADAM9-positive tumor cell lines.[2][4] The generation of accurate and reproducible dose-

response curves is a critical step in quantifying the cytotoxic activity of IMGC936 and determining key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The cytotoxic activity of IMGC936 has been evaluated across a panel of human tumor cell lines, with IC₅₀ values reported to be in the range of 0.2 to 224 nmol/L.^[3] The following table provides a representative example of data that would be generated from a cytotoxicity assay to determine the dose-response relationship of IMGC936 in an ADAM9-positive cancer cell line.

Table 1: Representative Dose-Response Data for IMGC936 in an ADAM9-Positive Cancer Cell Line

IMGC936 Concentration (nmol/L)	Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)	100 ± 5.2
0.1	95.3 ± 4.8
0.5	82.1 ± 6.1
1	65.7 ± 5.5
5	48.9 ± 4.2
10	30.2 ± 3.9
50	15.8 ± 2.5
100	8.1 ± 1.9
200	4.5 ± 1.2

Experimental Protocols

In Vitro Cytotoxicity Assay for IMGC936

This protocol describes a method for determining the in vitro cytotoxic potency of IMGC936 against ADAM9-expressing cancer cell lines using a WST-8 (Water Soluble Tetrazolium salt) assay.^[5]

Materials:

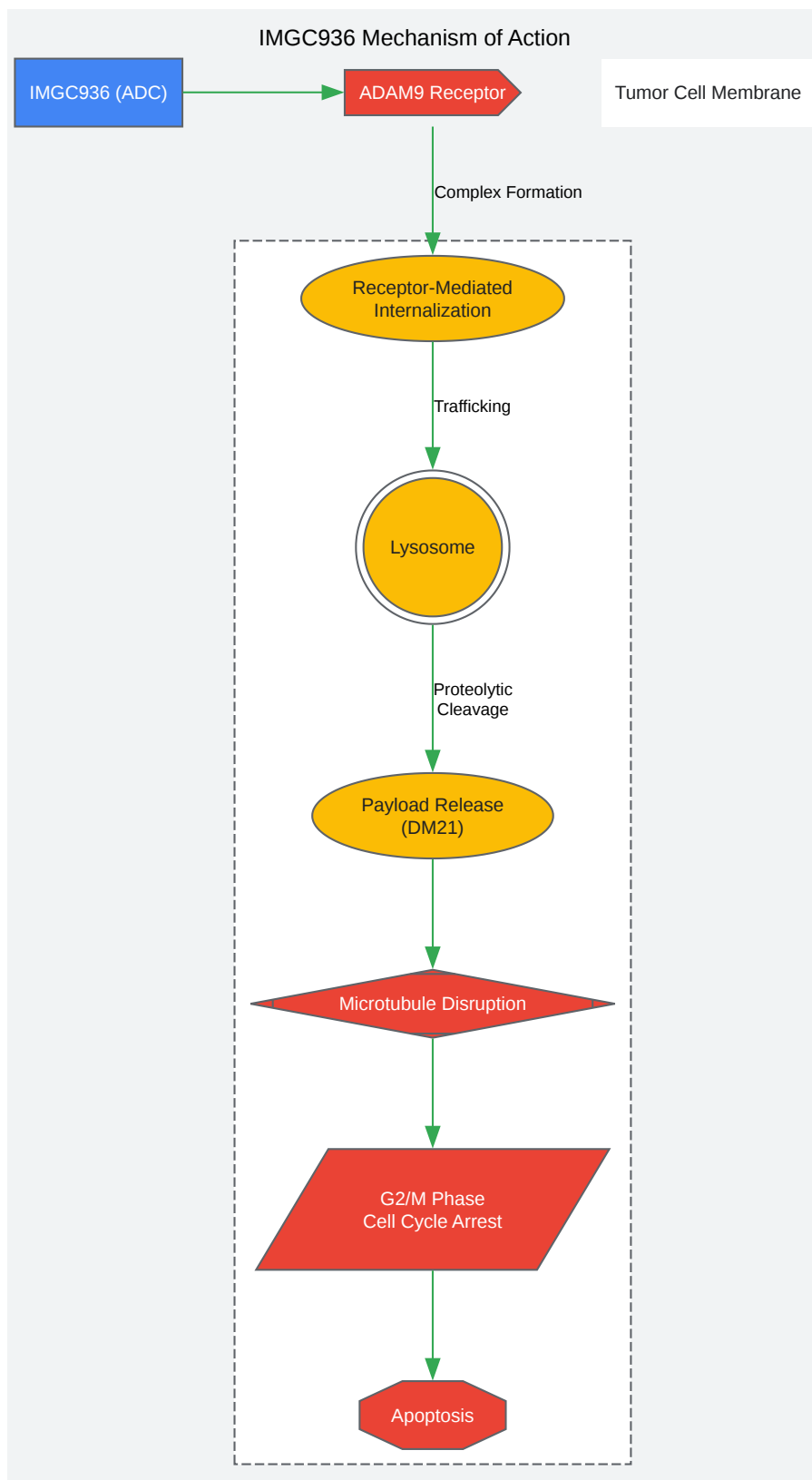
- ADAM9-positive cancer cell line (e.g., NCI-H1703)[3]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- IMG936
- Vehicle control (formulation buffer)
- 96-well clear-bottom cell culture plates
- WST-8 reagent (e.g., CCK-8)
- Microplate reader capable of measuring absorbance at 450 nm
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Harvest and count cells from a sub-confluent culture.
 - Seed 2,000 to 4,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[6]
 - Incubate the plate for 24 hours to allow cells to attach.
- IMG936 Treatment:
 - Prepare a serial dilution of IMG936 in complete culture medium. A suggested starting range is 0.1 to 200 nmol/L.
 - Include a vehicle-only control.
 - Carefully remove the medium from the wells and add 100 µL of the prepared IMG936 dilutions or vehicle control to the respective wells.

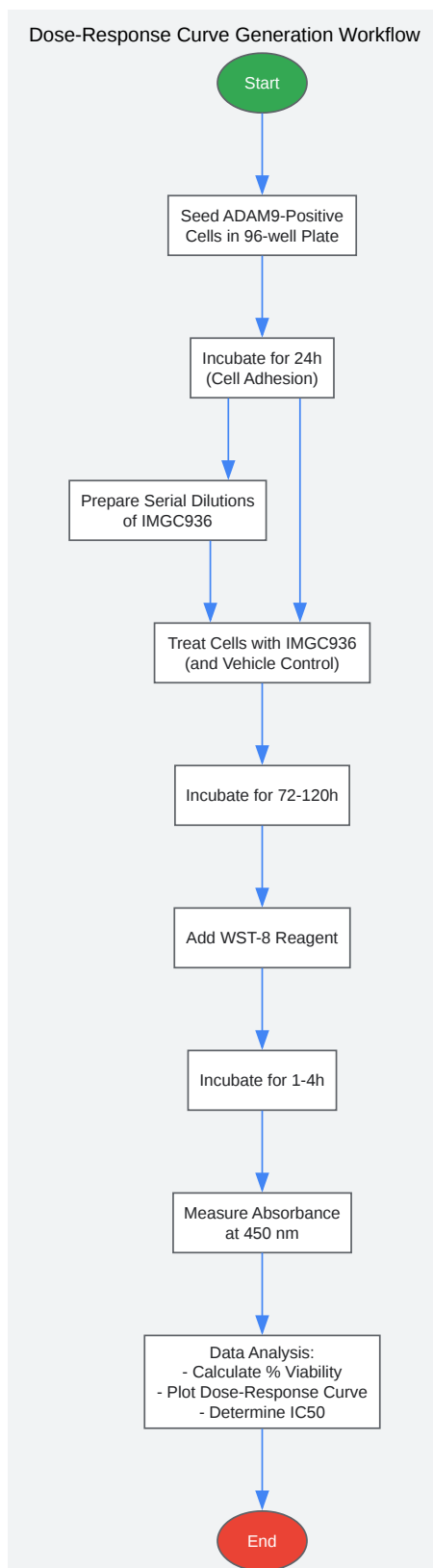
- Perform each treatment in triplicate.[6]
- Incubation:
 - Incubate the plate for a period of 72 to 120 hours in a humidified incubator.
- WST-8 Assay:
 - Following the incubation period, add 10 μ L of WST-8 reagent to each well.
 - Incubate the plate for an additional 1-4 hours, or as recommended by the manufacturer.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the IMG936 concentration.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations



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Caption: Mechanism of action of IMGC936.



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Caption: Experimental workflow for generating an IMGC936 dose-response curve.

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Email: info@benchchem.com